molecular formula C15H23NO B14842297 4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline

4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14842297
M. Wt: 233.35 g/mol
InChI Key: ULXUTFXOWOIVTD-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:

    Formation of the tert-butyl group: This can be achieved through the alkylation of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the cyclopropoxy group: This step involves the reaction of the tert-butyl-substituted aniline with cyclopropyl bromide under basic conditions.

    Dimethylation of the aniline: The final step involves the methylation of the aniline nitrogen atoms using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as an intermediate in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and cyclopropoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-N,N-dimethylaniline: Lacks the cyclopropoxy group, making it less sterically hindered.

    2-Tert-butyl-4-cyclopropoxy-N,N-dimethylaniline: Similar structure but with different substitution pattern on the aromatic ring.

Uniqueness

4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline is unique due to the combination of the tert-butyl, cyclopropoxy, and dimethylaniline groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-tert-butyl-2-cyclopropyloxy-N,N-dimethylaniline

InChI

InChI=1S/C15H23NO/c1-15(2,3)11-6-9-13(16(4)5)14(10-11)17-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3

InChI Key

ULXUTFXOWOIVTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N(C)C)OC2CC2

Origin of Product

United States

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